molecular formula C22H24ClN3OS B1220098 Azaclorzine CAS No. 49864-70-2

Azaclorzine

Cat. No. B1220098
CAS RN: 49864-70-2
M. Wt: 414 g/mol
InChI Key: ZQTOZLYOIRKCPL-UHFFFAOYSA-N
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Description

Coronary vasodilator with a novel mechanism of action;  proposed as antianginal agent.

Scientific Research Applications

Immunological Applications

  • Azaphenothiazines, closely related to Azaclorzine, show potential in immunological applications. They exhibit suppressive activities in proliferation tests and can inhibit the delayed-type hypersensitivity in in vitro and in vivo models. This suggests their potential use in modulating immune responses (Zimecki et al., 2009).

Antineoplastic Properties

  • Certain antineoplastic agents, which might include compounds similar to Azaclorzine, show inhibition effects on the enzyme Paraoxonase-I (PON1). This points to a possible role of these compounds in cancer therapy, specifically in drug design targeting enzyme interactions (Demir, Türkeş, & Beydemir, 2020).

Antiviral Research

  • Although not directly linked to Azaclorzine, studies on Azithromycin, a broad-spectrum antibiotic, suggest that compounds in this class could be examined for potential antiviral properties. This area of research might be relevant for Azaclorzine or related compounds (Damle et al., 2020).

Dermatological Applications

  • Azaphenothiazines have been studied for their efficacy in treating inflammatory symptoms of psoriasis in mice. This indicates the potential therapeutic application of Azaclorzine-related compounds in dermatology (Artym et al., 2018).

Cancer Therapy

  • Azacitidine, a drug in the same broader category as Azaclorzine, shows efficacy against multiple myeloma. This suggests that Azaclorzine may have potential applications in cancer therapy, especially in epigenetic treatment approaches (Khong, Sharkey, & Spencer, 2008).

properties

CAS RN

49864-70-2

Product Name

Azaclorzine

Molecular Formula

C22H24ClN3OS

Molecular Weight

414 g/mol

IUPAC Name

3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one

InChI

InChI=1S/C22H24ClN3OS/c23-16-7-8-21-19(14-16)26(18-5-1-2-6-20(18)28-21)22(27)9-11-24-12-13-25-10-3-4-17(25)15-24/h1-2,5-8,14,17H,3-4,9-13,15H2

InChI Key

ZQTOZLYOIRKCPL-UHFFFAOYSA-N

SMILES

C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Canonical SMILES

C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Other CAS RN

49864-70-2

synonyms

Azaclorzine
Nonachlazin
Nonachlazine
Nonakhlazin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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